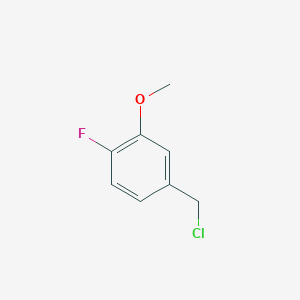

4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591790 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276861-59-7 | |

| Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene

This guide details the synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene (also commercially identified as 4-Fluoro-3-methoxybenzyl chloride ).[1]

This intermediate is a critical electrophile in medicinal chemistry, frequently employed to introduce the 4-fluoro-3-methoxybenzyl motif—a pharmacophore known to improve metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Synthetic Challenge

While simple benzyl chlorides can be synthesized via direct chloromethylation (Blanc reaction), this route is generally contraindicated for 1-fluoro-2-methoxybenzene due to:

-

Regio-ambiguity: The directing effects of the fluoro (ortho/para) and methoxy (ortho/para) groups compete, leading to difficult-to-separate isomeric mixtures.[1]

-

Safety: The Blanc reaction utilizes formaldehyde and HCl, generating bis(chloromethyl)ether, a potent carcinogen.

The Superior Route: Deoxychlorination

The industry-standard approach for high-purity applications is the Deoxychlorination of (4-Fluoro-3-methoxyphenyl)methanol .[1] This route guarantees regiochemical integrity because the carbon scaffold is pre-functionalized.[1]

Retrosynthetic Logic:

-

Target: this compound[1]

-

Precursor: (4-Fluoro-3-methoxyphenyl)methanol (Commercially available or reduced from the corresponding acid/aldehyde).[1]

-

Transformation: Nucleophilic substitution of the hydroxyl group with chloride.[1]

Visualizing the Pathway

The following diagram outlines the strategic logic and the specific reaction pathway selected for this guide.

Figure 1: Retrosynthetic logic and forward reaction pathway for the deoxychlorination of the benzyl alcohol precursor.

Part 2: Detailed Experimental Protocol

This protocol utilizes Thionyl Chloride (

1. Materials & Stoichiometry

| Component | Role | Eq. | Mass/Vol (Example) | Notes |

| (4-Fluoro-3-methoxyphenyl)methanol | Limiting Reagent | 1.0 | 10.0 g (64.0 mmol) | Solid.[1] Ensure dryness.[1][2] |

| Thionyl Chloride ( | Chlorinating Agent | 1.2 - 1.5 | 7.0 mL (~96 mmol) | Corrosive. Dispense in fume hood.[1] |

| Dichloromethane (DCM) | Solvent | -- | 100 mL (10 vol) | Anhydrous preferred. |

| DMF | Catalyst | 0.05 | 0.25 mL | Accelerates reaction via Vilsmeier-type intermediate.[1] |

| Sat. | Quench | -- | 100 mL | For neutralizing excess acid.[1] |

2. Step-by-Step Methodology

Step A: Setup and Addition

-

Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap) to neutralize evolved

and -

Dissolution: Charge the flask with (4-Fluoro-3-methoxyphenyl)methanol (10.0 g) and anhydrous DCM (80 mL). Add the catalytic DMF (0.25 mL).

-

Cooling: Submerge the flask in an ice/water bath to cool the internal temperature to 0–5 °C. Exothermic control is vital to prevent polymerization.

-

Reagent Addition: Dilute the Thionyl Chloride (7.0 mL) with DCM (20 mL) in the addition funnel. Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10 °C.

Step B: Reaction & Monitoring

-

Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stirring: Stir for 2–4 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:2). The starting alcohol (

) should disappear, replaced by the less polar chloride (-

Note: Benzyl chlorides can be unstable on silica; run TLC quickly or neutralize the plate with triethylamine vapor.[1]

-

Step C: Workup & Isolation

-

Concentration (Initial): Briefly concentrate the mixture on a rotary evaporator (bath < 30 °C) to remove bulk excess

and dissolved gases. Do not distill to dryness yet. -

Quench: Redissolve the residue in fresh DCM (100 mL). Pour the organic phase slowly into a beaker containing saturated aqueous

(100 mL) at 0 °C. Caution: Vigorous -

Separation: Transfer to a separatory funnel. Separate the organic layer.[1][3] Extract the aqueous layer once with DCM (30 mL).

-

Drying: Combine organic layers, wash with Brine (50 mL), and dry over anhydrous

. -

Filtration & Evaporation: Filter off the desiccant and concentrate under reduced pressure (Rotavap).

-

Critical: Keep water bath < 40 °C. Benzyl chlorides are thermally sensitive.[1]

-

Step D: Purification

-

Result: The crude is typically a pale yellow oil or low-melting solid.[1]

-

High Purity: If the crude purity is <95% (by HPLC/NMR), purify via vacuum distillation (high vacuum required due to high boiling point) or flash chromatography (using neutral alumina or silica pre-treated with 1%

to prevent acid-catalyzed degradation).[1]

Part 3: Mechanistic Insight & Troubleshooting

Mechanism: The Role of DMF

Why use DMF? In the absence of a catalyst,

- [1]

-

This activated species reacts rapidly with the benzyl alcohol to convert the -OH into a leaving group, which is then displaced by chloride.[1]

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis during workup | Ensure all glassware is dry.[1] Perform the quench rapidly and cold. |

| Product Decomposition | Acidic silica gel | Use Neutral Alumina for purification or add 1% Triethylamine to the eluent.[1] |

| Dimer Formation | Reaction too concentrated | Dilute reaction to at least 10 volumes of solvent relative to substrate.[1] |

| Stalled Reaction | Old | Distill thionyl chloride before use if it appears yellow/orange (indicating sulfur contamination).[1] |

Validated Analytical Data (Expected)

-

1H NMR (400 MHz, CDCl3):

7.35 (t, 1H), 6.95 (m, 2H), 4.60 (s, 2H, -CH2Cl ), 3.90 (s, 3H, -OMe).-

Diagnostic: The shift of the benzylic protons from ~4.65 ppm (alcohol) to ~4.60 ppm (chloride) is subtle. The disappearance of the broad -OH singlet is a better indicator.[1]

-

-

13C NMR: The benzylic carbon typically shifts upfield significantly (from ~65 ppm in alcohol to ~46 ppm in chloride).

Part 4: Workflow Visualization

The following diagram illustrates the complete experimental workflow, emphasizing safety checkpoints.

Figure 2: Operational workflow for the .

References

-

PubChem. (n.d.).[1][4][5] (4-Fluoro-3-methoxyphenyl)methanol.[1][4][5] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for thionyl chloride chlorination protocols).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanism of Vilsmeier-Haack and Deoxychlorination).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. (4-Fluoro-3-methoxyphenyl)-(oxan-3-yl)methanol | C13H17FO3 | CID 113922195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Fluoro-3-methoxyphenyl)-(oxolan-3-yl)methanol | C12H15FO3 | CID 115798114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-fluoro-2-methoxybenzene, a substituted benzyl chloride with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not widely available, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and application. We will explore its molecular structure, predicted physicochemical properties, a plausible synthetic route via chloromethylation, and its anticipated reactivity. Furthermore, this guide will delve into the strategic importance of the unique combination of its functional groups in the context of drug design and development, supported by a thorough analysis of the roles of fluorination and the benzyl chloride moiety in modern pharmaceutical science. Safety considerations for handling this class of compounds are also addressed to ensure best laboratory practices.

Introduction: The Strategic Value of Fluorinated Benzyl Chlorides in Synthesis

Substituted benzyl chlorides are a cornerstone of organic synthesis, prized for their utility as reactive intermediates in the construction of complex molecular architectures.[1] The chloromethyl group serves as a versatile handle for introducing a benzyl moiety through nucleophilic substitution reactions, a common strategy in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[2][3]

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry.[4] The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[4]

This guide focuses on the molecular structure of this compound, a molecule that synergistically combines the synthetic utility of a benzyl chloride with the advantageous properties imparted by a fluorine atom and a methoxy group on the aromatic ring. This unique trifunctional arrangement offers a compelling scaffold for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzene ring substituted with a chloromethyl group at position 4, a fluorine atom at position 1, and a methoxy group at position 2.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source/Method |

| IUPAC Name | This compound | Nomenclature Rules |

| Molecular Formula | C₈H₈ClFO | Elemental Composition |

| Molecular Weight | 174.60 g/mol | Calculation |

| Appearance | Colorless to light yellow liquid (predicted) | Analogy to similar compounds |

| Boiling Point | Not available (predicted to be >200 °C at atm. pressure) | Extrapolation from similar structures |

| Solubility | Insoluble in water; Soluble in common organic solvents | General solubility of benzyl chlorides |

Synthesis of this compound: A Proposed Route

A plausible and efficient method for the synthesis of this compound is the direct chloromethylation of 1-fluoro-2-methoxybenzene. This reaction is a type of electrophilic aromatic substitution.[5] The directing effects of the existing substituents on the aromatic ring are critical in determining the regioselectivity of the chloromethylation.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.[6] The fluorine atom, while electronegative and inductively withdrawing (-I effect), also possesses a lone pair of electrons that can be donated to the ring via resonance (+M effect), making it an ortho-, para-director, albeit a deactivating one.[7] In cases of competing directing effects, the stronger activating group typically governs the position of substitution. Therefore, the powerful ortho-, para-directing effect of the methoxy group is expected to be the dominant influence.

The ortho position to the methoxy group is sterically hindered by the adjacent fluorine atom. Consequently, the electrophilic attack is most likely to occur at the para position relative to the methoxy group, which is also the position meta to the fluorine. This leads to the desired product, this compound.

A common method for chloromethylation is the Blanc reaction, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.[8]

Proposed Experimental Protocol: Chloromethylation of 1-fluoro-2-methoxybenzene

This protocol is based on established procedures for the chloromethylation of substituted anisoles.[1]

Materials:

-

1-fluoro-2-methoxybenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve 1-fluoro-2-methoxybenzene (1 equivalent) in dichloromethane.

-

Add paraformaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride (0.1 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly bubble hydrogen chloride gas through the solution for 1-2 hours with vigorous stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Zinc Chloride: Acts as a Lewis acid catalyst to activate the formaldehyde, generating the electrophilic chloromethyl cation or a related species.[5]

-

Anhydrous Conditions: Necessary to prevent the hydrolysis of the Lewis acid catalyst and the product.

-

Low Temperature Introduction of HCl: To control the exothermic reaction and prevent unwanted side reactions.

-

Aqueous Workup: To remove the catalyst and any remaining acidic components.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.7 ppm. The methoxy group protons (-OCH₃) should appear as a singlet around δ 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the chloromethyl carbon around δ 45-50 ppm and the methoxy carbon around δ 55-60 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

Applications in Drug Development and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a highly attractive building block for drug discovery.

-

Introduction of a Fluorinated Benzyl Moiety: The benzyl group is a common scaffold in many biologically active compounds. The presence of fluorine on this moiety can enhance metabolic stability by blocking potential sites of enzymatic oxidation.[9] It can also modulate the lipophilicity and pKa of the final molecule, thereby improving its pharmacokinetic properties.[9]

-

Versatile Chemical Handle: The chloromethyl group is a reactive electrophile that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 4-fluoro-2-methoxybenzyl group into a variety of molecular scaffolds.[1]

-

Potential for Bioisosteric Replacement: The fluoro and methoxy groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Logical Relationship Diagram for Drug Discovery Application

Caption: The role of this compound in a drug discovery workflow.

Safety and Handling

Benzyl chlorides and related chloromethylated compounds are reactive and should be handled with appropriate safety precautions.

-

Toxicity: Benzyl chlorides are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[10] Some chloromethyl ethers are known carcinogens.[11]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

Conclusion

This compound represents a promising, albeit currently under-documented, building block for synthetic and medicinal chemistry. Its synthesis is achievable through established chloromethylation methodologies, with predictable regioselectivity governed by the powerful directing effect of the methoxy group. The strategic incorporation of fluorine offers the potential to impart desirable pharmacokinetic and pharmacodynamic properties to derivative compounds. This technical guide provides a foundational understanding of this molecule, empowering researchers and drug development professionals to explore its utility in the creation of next-generation therapeutics. Further experimental validation of the proposed synthesis and a thorough characterization of the compound are warranted to fully unlock its potential.

References

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for.... Retrieved from [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved from [Link]

- Google Patents. (n.d.). US3465051A - Chloromethylation of benzene compounds.

-

Filo. (2025). Chloromethylation Reaction and its Mechanism Explain the chloromethylatio... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be converted into.... Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 15.03.1: Theory of Directing effects. Retrieved from [Link]

-

ACS Publications. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

ResearchGate. (2025). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-(chloromethyl)-4-methoxy-. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.

-

Matrix Fine Chemicals. (n.d.). 1-(CHLOROMETHYL)-4-METHOXYBENZENE | CAS 824-94-2. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 9. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the novel compound 4-(chloromethyl)-1-fluoro-2-methoxybenzene. As experimental data for this specific molecule is not widely available in public databases, this document leverages high-fidelity predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a detailed roadmap for the structural elucidation of this and similar substituted aromatic compounds.

Structural Context and Analytical Strategy

The structural characterization of a novel molecule like this compound is a cornerstone of chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei. Infrared (IR) spectroscopy identifies the functional groups present. Mass Spectrometry (MS) determines the molecular weight and provides insights into the fragmentation patterns, which can confirm the connectivity of atoms.

The following diagram illustrates the synergistic relationship between these techniques in the comprehensive structural analysis of an organic molecule.

Caption: Interconnectivity of spectroscopic techniques for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for identifying the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H |

| ~ 7.0 - 7.1 | Multiplet | 1H | Ar-H |

| ~ 6.9 - 7.0 | Multiplet | 1H | Ar-H |

| ~ 4.5 | Singlet | 2H | -CH₂Cl |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

Interpretation and Rationale

The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, each with coupling to the fluorine atom and adjacent protons, resulting in complex multiplets. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and chloromethyl groups.

The chloromethyl protons (-CH₂Cl) are expected to appear as a singlet at approximately 4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent chlorine atom. The methoxy protons (-OCH₃) should appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 (d) | C -F |

| ~ 145 - 155 (d) | C -OCH₃ |

| ~ 130 - 140 (d) | C -CH₂Cl |

| ~ 115 - 125 (d) | Ar-C H |

| ~ 110 - 120 (d) | Ar-C H |

| ~ 100 - 110 (d) | Ar-C H |

| ~ 55 - 60 | -OC H₃ |

| ~ 45 - 50 | -C H₂Cl |

(d) denotes a doublet due to coupling with the fluorine atom.

Interpretation and Rationale

The aromatic carbons will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF), which will split their signals into doublets. The carbon directly attached to the fluorine will show the largest coupling constant. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group will be shielded, while the carbon attached to the chloromethyl group will be deshielded. The aliphatic carbons of the methoxy and chloromethyl groups will appear at higher field strengths.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a ¹³C NMR spectrometer, typically at a frequency of 100 MHz or higher. Proton decoupling is generally used to simplify the spectrum to singlets for each carbon (except for those coupled to fluorine).

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the signals are then compared to predicted values and data from similar compounds to assign each signal to a specific carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-F stretch | Aryl fluoride |

| 800 - 600 | C-Cl stretch | Alkyl chloride |

Interpretation and Rationale

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O bond. The C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for FTIR

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates[2].

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The absorption bands are then assigned to their corresponding functional groups.

The following diagram outlines the typical workflow for acquiring an FTIR spectrum of a liquid sample.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the elucidation of molecular structures in solution. This technical guide provides a comprehensive analysis and predicted interpretation of the proton (¹H) NMR spectrum for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry.

This document moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the underlying principles that govern the spectral output. We will dissect the electronic effects of each substituent, predict the chemical shifts, analyze the complex spin-spin coupling patterns—including through-bond proton-fluorine (¹H-¹⁹F) interactions—and provide a robust, field-tested protocol for acquiring high-fidelity experimental data. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural verification.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct functional groups attached to a benzene ring: a fluorine atom, a methoxy group (-OCH₃), and a chloromethyl group (-CH₂Cl). This substitution pattern results in five unique proton environments, which are labeled in Figure 1 for clarity.

-

Aromatic Protons: H-3, H-5, and H-6

-

Chloromethyl Protons: H-α (representing two equivalent protons)

-

Methoxy Protons: H-β (representing three equivalent protons)

The interplay of these substituents dictates the electronic environment, and thus the magnetic shielding, of each proton, leading to a predictable yet complex ¹H NMR spectrum.

Figure 1: Molecular structure of this compound with proton labeling.

Theoretical ¹H NMR Spectrum: Prediction and Rationale

The prediction of an NMR spectrum is grounded in the fundamental principles of shielding, deshielding, and spin-spin coupling. The chemical environment of a proton is primarily influenced by the electron density around it.[1]

Chemical Shift (δ) Analysis

The baseline chemical shift for benzene protons is approximately 7.3 ppm.[2] The substituents on the ring modulate this value based on their electronic properties.

-

Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance (π-donation). It increases electron density at the positions ortho and para to it. In this molecule, it occupies position 2. This will strongly shield H-3 (ortho) and H-5 (para), shifting their signals upfield (to a lower ppm value). The protons of the methoxy group itself typically appear as a singlet in the 3.5-4.4 ppm range.[3]

-

Fluorine Atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. However, like other halogens, it also has lone pairs that can participate in resonance (+M effect), acting as a weak π-donor. The net effect is complex, but generally, fluorine deshields ortho protons while shielding meta and para protons relative to benzene.

-

Chloromethyl Group (-CH₂Cl): This group is weakly electron-withdrawing due to the electronegativity of the chlorine atom. Its primary influence is on the benzylic protons (H-α). Benzylic protons are inherently deshielded and typically appear in the 1.8-2.5 ppm range.[4] The attached chlorine atom will further deshield these protons, shifting their signal significantly downfield, likely into the 4.5-5.0 ppm region.

Predicted Chemical Shifts:

-

H-β (-OCH₃): Expected as a sharp singlet around 3.9 ppm .

-

H-α (-CH₂Cl): Expected as a singlet significantly downfield, around 4.6 ppm .

-

Aromatic Protons (H-3, H-5, H-6): These will reside in the typical aromatic region of 6.5-8.0 ppm.[5]

-

H-6: This proton is ortho to the fluorine and meta to the methoxy group. The deshielding effect from the nearby fluorine is expected to be dominant, placing it furthest downfield in the aromatic region, likely around 7.2-7.3 ppm .

-

H-5: This proton is meta to the fluorine and para to the electron-donating methoxy group. The strong shielding from the methoxy group will likely cause a significant upfield shift. It is also ortho to the weakly withdrawing chloromethyl group. The net effect should place it around 7.1-7.2 ppm .

-

H-3: This proton is ortho to both the fluorine and the strongly electron-donating methoxy group. The powerful shielding effect of the methoxy group is expected to dominate, making this the most upfield of the aromatic protons, likely around 6.9-7.0 ppm .

-

Signal Integration

The relative area under each NMR signal is directly proportional to the number of protons generating that signal. The expected integration ratios are:

-

Aromatic Region (H-3, H-5, H-6): Each signal will integrate to 1H.

-

-CH₂Cl Signal (H-α): Integrates to 2H.

-

-OCH₃ Signal (H-β): Integrates to 3H.

Spin-Spin Coupling and Multiplicity

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The splitting pattern is described by the 'n+1' rule for simple cases. A crucial feature of this molecule is the presence of ¹⁹F (spin I=1/2), which couples to protons much like other protons do, but with distinct coupling constants (J-values).[6]

-

H-β (-OCH₃): These three protons have no adjacent, non-equivalent protons. Predicted Multiplicity: Singlet (s).

-

H-α (-CH₂Cl): These two protons have no adjacent protons. Predicted Multiplicity: Singlet (s).

-

Aromatic Protons:

-

H-3: Coupled to H-5 (meta coupling, ⁴JHH) and the fluorine at C-1 (ortho coupling, ³JHF).

-

H-5: Coupled to H-6 (ortho coupling, ³JHH), H-3 (meta coupling, ⁴JHH), and potentially the fluorine at C-1 (para coupling, ⁵JHF).

-

³JHH (ortho) is typically 7-10 Hz.[2]

-

⁴JHH (meta) is 2-3 Hz.

-

⁵JHF (para) is often small (0-3 Hz) and may not be resolved.

-

Predicted Multiplicity: Doublet of doublets (dd) , assuming the para H-F coupling is not resolved.

-

-

H-6: Coupled to H-5 (ortho coupling, ³JHH) and the fluorine at C-1 (meta coupling, ⁴JHF).

-

³JHH (ortho) is 7-10 Hz.

-

⁴JHF (meta) is typically 5-8 Hz.[7]

-

Predicted Multiplicity: Doublet of doublets (dd).

-

-

Predicted ¹H NMR Data Summary

The comprehensive predicted data for the ¹H NMR spectrum of this compound, assuming acquisition in CDCl₃ at 400 MHz, is summarized in Table 1.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-β (-OCH₃) | ~3.90 | 3H | Singlet (s) | N/A |

| H-α (-CH₂Cl) | ~4.60 | 2H | Singlet (s) | N/A |

| H-3 | ~6.95 | 1H | Doublet of doublets (dd) | ³JHF ≈ 9.0 Hz, ⁴JHH ≈ 2.5 Hz |

| H-5 | ~7.15 | 1H | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHH ≈ 2.5 Hz |

| H-6 | ~7.25 | 1H | Doublet of doublets (dd) | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 6.0 Hz |

Visualization of Coupling Interactions

The following diagram illustrates the key through-bond coupling relationships that determine the multiplicity of the aromatic signals.

Figure 2: J-coupling pathways for the aromatic protons in this compound.

Standard Operating Procedure for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum suitable for structural confirmation.

Objective

To acquire a high-resolution, quantitative ¹H NMR spectrum of this compound for the purpose of structural verification.

Materials and Equipment

-

Analyte: this compound, >98% purity

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Apparatus: 5 mm NMR tubes (e.g., Norell 509-UP or equivalent), Pasteur pipette, analytical balance, vial.

-

Instrumentation: NMR Spectrometer with a field strength of ≥400 MHz equipped with a proton-sensitive probe.

Experimental Protocol: Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial. The precise mass is critical for any subsequent concentration calculations.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ with TMS to the vial. The use of a deuterated solvent is mandatory to avoid a large interfering solvent signal in the spectrum.[8] TMS serves as the internal standard, with its signal defined as 0.0 ppm.[1]

-

Mixing: Gently swirl the vial until the sample is fully dissolved. If necessary, brief sonication can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the NMR probe (typically ~4 cm).

-

Sealing: Cap the NMR tube securely to prevent solvent evaporation.

Workflow: Spectrometer Setup & Data Acquisition

Figure 3: Standard workflow for NMR data acquisition and processing.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: zg30 (A standard 30° pulse experiment).

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C).

-

Spectral Width (sw): 20 ppm (approx. 8000 Hz). Rationale: This provides a wide enough window to capture all signals from TMS (0 ppm) to potentially acidic protons (>10 ppm) without aliasing.

-

Number of Scans (ns): 16. Rationale: This provides an excellent signal-to-noise ratio for a ~10 mg sample while keeping acquisition time minimal. The S/N ratio improves with the square root of the number of scans.

-

Relaxation Delay (d1): 5 seconds. Rationale: A longer relaxation delay ensures that all protons have fully relaxed back to thermal equilibrium before the next pulse. This is crucial for accurate signal integration, making the data more quantitative.

-

Acquisition Time (aq): ~4 seconds.

-

Receiver Gain (rg): Set automatically by the instrument to avoid signal clipping.

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually adjust the zero-order (ph0) and first-order (ph1) phase correction to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Integration: Define integral regions for each distinct signal and normalize them to a known value (e.g., the 3H singlet of the methoxy group).

Conclusion

The ¹H NMR spectrum of this compound is predicted to be highly characteristic and informative. The presence of two non-aromatic singlets corresponding to the methoxy and chloromethyl groups, along with a complex but interpretable aromatic region featuring three distinct doublet-of-doublets, provides a unique spectral fingerprint. The key to a confident assignment lies in the analysis of the ¹H-¹⁹F coupling constants, which unequivocally establish the relative positions of the fluorine and the aromatic protons. By following the detailed acquisition protocol provided, researchers can obtain high-quality data that, when compared with this theoretical analysis, will enable unambiguous confirmation of the molecular structure, upholding the rigorous standards required in modern chemical and pharmaceutical development.

References

- University of Michigan, Department of Chemistry.Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- Oregon State University.¹H NMR Chemical Shift.

- ACD/Labs.Methoxy groups just stick out.

- Reich, H. J. (University of Wisconsin).NMR Spectroscopy: ¹H NMR Chemical Shifts.

- University of Regensburg.Chemical shifts.

- Chemistry LibreTexts.Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps.NMR Chemical Shift Values Table.

- MilliporeSigma.Approximating Proton NMR Chemical Shifts.

- Chemistry LibreTexts.Spectroscopy of Aromatic Compounds.

- ResearchGate.Coupling of Protons with Fluorine.

- Doc Brown's Chemistry.H-1 NMR spectrum of chlorobenzene.

- NMR Service.¹⁹Fluorine NMR.

- Aguilar, J. A., et al. (2014).“Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Royal Society of Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. acdlabs.com [acdlabs.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 8. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR Analysis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: A Technical Guide

Executive Summary

The structural validation of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene presents a distinct set of analytical challenges. As a benzyl chloride derivative, the molecule is inherently labile, prone to solvolysis and polymerization. Spectroscopically, the presence of a fluorine atom (

This guide moves beyond basic spectral prediction. It establishes a self-validating protocol for handling the molecule's reactivity and provides a mechanistic logic tree for deconvoluting the

Part 1: Sample Integrity & The "Benzyl Chloride" Hazard

Before acquisition, the primary risk is not spectral resolution, but chemical degradation. Benzyl chlorides are potent alkylating agents and are susceptible to hydrolysis, particularly in acidic media. Standard deuterated chloroform (

The Self-Validating Preparation Protocol

To ensure the spectrum represents the target molecule and not its degradation products, follow this strict preparation workflow.

Critical Parameters:

-

Solvent:

(Neutralized) or Acetone- -

Concentration: ~20-30 mg in 0.6 mL (Avoid high concentrations to reduce polymerization risk).

-

Tube: 5mm high-precision NMR tube.

Figure 1: Sample preparation workflow designed to prevent acid-catalyzed solvolysis of the chloromethyl group.

Part 2: Spectral Architecture & The Fluorine Matrix

In a standard proton-decoupled

The Coupling Hierarchy

Understanding the magnitude of

| Carbon Position | Interaction Type | Est. Shift ( | Coupling Type | |

| C1 (Ipso) | Direct C-F bond | 150 - 155 | Doublet ( | 240 - 255 |

| C2 (Ortho) | C-C-F path | 145 - 149 | Doublet ( | 10 - 20 |

| C6 (Ortho) | C-C-F path | 115 - 118 | Doublet ( | 10 - 20 |

| C3 (Meta) | C-C-C-F path | 112 - 115 | Doublet ( | 3 - 8 |

| C5 (Meta) | C-C-C-F path | 120 - 124 | Doublet ( | 3 - 8 |

| C4 (Para) | C-C-C-C-F path | 130 - 135 | Singlet/Broad ( | 0 - 3 |

| -OCH3 | Methoxy | ~56.0 | Singlet | 0 |

| -CH2Cl | Chloromethyl | ~45.5 | Singlet/Doublet ( | < 1.5 |

Mechanistic Insight[5]

-

The "Giant" Doublet (C1): The C1 signal will appear as two peaks separated by ~250 Hz (approx. 2-3 ppm on a 400 MHz instrument). Do not mistake this for two separate impurities.

-

The "Deceptive" Singlet (C4): Although C4 is aromatic, its coupling to F is often negligible (

Hz). It may appear as a slightly broadened singlet compared to the sharp methoxy peak. -

Electronic Push-Pull: The C2 position is shielded by the ortho-fluorine but strongly deshielded by the directly attached methoxy group, pushing it to ~147 ppm.

Part 3: Assignment Logic & Interpretation

Do not rely solely on chemical shift databases, which often lack specific fluorinated motifs. Use the coupling constants as the primary validation tool.

Experimental Parameters

-

Pulse Sequence: Standard zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to

seconds. The quaternary carbons (C1, C2, C4) have long -

Spectral Width: Ensure -10 to 200 ppm to capture the full C-F splitting range.

The Assignment Decision Tree

Use the following logic flow to assign the spectrum systematically.

Figure 2: Logical workflow for distinguishing carbon signals based on J-coupling magnitude and electronic environments.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for C-F coupling constants).

-

Reich, H. J. (2023). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Reference for substituent effects on chemical shifts).

-

ChemicalBook. (2023). Benzyl Chloride Spectral Data. (Baseline data for chloromethyl group shifts).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17821703, 4-Chloro-1-fluoro-2-methoxybenzene.

Sources

The Chloromethyl Fluoroanisole Motif: Reactivity, Synthesis, and Strategic Application

[1]

Executive Summary

The chloromethyl group (-CH₂Cl) attached to a fluoroanisole scaffold represents a "privileged intermediate" in medicinal chemistry. It bridges the gap between the high reactivity required for efficient coupling and the physicochemical modulation necessary for drug efficacy. While the chloromethyl moiety serves as a potent electrophile for forming C-N, C-O, and C-S bonds, the fluoroanisole core—combining the lipophilicity and metabolic resistance of fluorine with the electron-donating properties of the methoxy group—dictates the precise reactivity profile.

This guide analyzes the electronic interplay between the methoxy (OMe) and fluorine (F) substituents and their impact on the benzylic center, providing actionable protocols for nucleophilic substitution while mitigating the inherent genotoxic risks of alkylating agents.

Mechanistic Underpinnings: The Electronic Tug-of-War

To optimize yields and selectivity, one must understand the electronic environment of the benzylic carbon. The reactivity of chloromethyl fluoroanisoles is governed by the competing effects of the Methoxy group (Strong Resonance Donor) and the Fluorine atom (Inductive Withdrawer/Weak Resonance Donor).

Electronic Modulation Map

The following diagram illustrates the vector forces acting on the reactive center in a representative scaffold (4-chloromethyl-2-fluoroanisole).

Figure 1: Electronic vectors influencing the benzylic reactivity. The interplay determines whether the reaction leans towards SN1 (carbocation character) or SN2 (backside attack).

Reactivity Matrix: Isomer Effects

The position of the fluorine relative to the chloromethyl group significantly alters the reaction rate.

| Isomer Configuration | Electronic Environment | Predicted Reactivity ( | Predicted Reactivity ( |

| Ortho-Fluoro | Inductive withdrawal increases electrophilicity of C; Steric hindrance may impede nucleophile. | Moderate | Low (Inductive destabilization of cation) |

| Meta-Fluoro | Strong inductive withdrawal; No resonance stabilization. | High (Highly electrophilic C) | Very Low (Unstable cation) |

| Para-Fluoro | Resonance donation competes with induction. | Moderate | High (Resonance stabilization of cation) |

Technical Insight: In 4-methoxy-benzyl chloride derivatives, the strong donation from the para-methoxy group often dominates, pushing the mechanism towards

character in polar solvents. However, adding an electron-withdrawing fluorine meta to the chloromethyl group (e.g., 3-fluoro-4-methoxybenzyl chloride) tightens the transition state, favoringpathways and reducing hydrolysis side-reactions [1, 2].

Synthetic Utility & Protocols

The primary utility of this motif is in the synthesis of Benzylic Amines (common pharmacophores) and Benzylic Ethers .

Standard Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize a tertiary benzylic amine using 4-(chloromethyl)-2-fluoroanisole.

Reagents:

-

Substrate: 4-(chloromethyl)-2-fluoroanisole (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, 1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a clean, dry round-bottom flask, dissolve the secondary amine (1.1 equiv) in anhydrous MeCN (0.2 M concentration).

-

Base Addition: Add powdered

(2.0 equiv). Note: If using a volatile amine, cool to 0°C before addition. -

Electrophile Addition: Add 4-(chloromethyl)-2-fluoroanisole (1.0 equiv) dropwise.

-

Causality: Dropwise addition prevents localized high concentrations that could lead to bis-alkylation (if using a primary amine) or exotherms.

-

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Validation: Look for the disappearance of the chloride starting material (

) and appearance of the polar amine product (

-

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.

-

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient).

Process Flow Diagram

Figure 2: Optimized workflow for nucleophilic substitution of chloromethyl fluoroanisoles.

Stability, Safety, and Handling

Hydrolytic Instability

Benzylic chlorides are prone to hydrolysis, forming benzyl alcohols and HCl.

-

Risk: The presence of the para-methoxy group in fluoroanisoles stabilizes the benzylic carbocation, significantly increasing the rate of hydrolysis compared to unsubstituted benzyl chloride.

-

Mitigation: Store under inert gas (Argon/Nitrogen) at 2–8°C. Use anhydrous solvents for all reactions.

Genotoxicity Management

Chloromethyl arenes are structural alerts for genotoxicity (alkylating agents).

-

Containment: Handle in a fume hood. Double-glove.

-

Quenching: All glassware and waste must be treated with a nucleophilic quench solution (e.g., 10% aqueous ammonia or dilute NaOH) to destroy residual alkylating agent before disposal [3].

Strategic Applications in Drug Design

The fluoroanisole moiety is not just a scaffold; it is a bioisostere and metabolic blocker.

-

Metabolic Stability: The fluorine atom blocks P450-mediated hydroxylation at the aromatic ring positions, extending the half-life of the drug [4].

-

Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without the steric bulk of a methyl group, improving membrane permeability.

-

Conformational Locking: The dipole of the C-F bond can interact with the methoxy oxygen or adjacent protons, locking the molecule into a bioactive conformation [5].

References

-

Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society. (2008). Detailed computational analysis of para-substituted benzyl halides.

-

The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. NBInno. Overview of industrial applications and reactivity profiles.

-

Benzyl Chloride Hazard Summary. US EPA. Toxicology and safety handling data for benzyl chloride derivatives.

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. (2015). Analysis of ADME properties and metabolic stability of fluoroanisole derivatives.

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2015). Comprehensive review on the strategic use of fluorine substitutions.

Technical Guide: Regioselective Electrophilic Aromatic Substitution of 1-Fluoro-2-Methoxybenzene

Executive Summary

This guide details the regioselective functionalization of 1-fluoro-2-methoxybenzene via Electrophilic Aromatic Substitution (EAS). For researchers in medicinal chemistry, this substrate presents a classic "competing director" scenario. The core challenge is navigating the electronic conflict between the strongly activating methoxy group (-OMe) and the weakly deactivating yet ortho/para-directing fluorine atom (-F).

Key Takeaway: The methoxy group dominates the regiochemical outcome.[1] Substitution occurs primarily para to the methoxy group (Position 5), with secondary substitution occurring ortho to the methoxy group (Position 3). Positions 4 and 6 are kinetically disfavored.[2]

Mechanistic Analysis: The "Electronic Battle"

To design a self-validating protocol, one must understand the underlying electronic landscape. We are dealing with two substituents on a benzene ring:

-

Methoxy (-OMe) at C2: Strong activator (+M effect >> -I effect). Directs ortho (C1, C3) and para (C5).

-

Fluorine (-F) at C1: Weak deactivator (-I effect > +M effect), but an ortho/para director.[1] Directs ortho (C2, C6) and para (C4).

Resonance vs. Induction

The resonance contribution (+M) of the oxygen lone pair is significantly higher than that of fluorine. Consequently, the transition state energy for attack at C5 (para to -OMe) is lowest.

-

Position 5 (Major Site): Para to -OMe (strongly activated). Meta to -F (deactivated, but less relevant due to distance).

-

Position 3 (Minor Site): Ortho to -OMe (strongly activated). Meta to -F. Sterically hindered by the adjacent -OMe group.

-

Position 4: Para to -F (weakly activated). Meta to -OMe (deactivated). The lack of resonance stabilization from oxygen makes this site kinetically inaccessible under standard conditions.

Visualization of Electronic Density

The following diagram illustrates the resonance stabilization leading to the C5 preference.

Figure 1: Decision matrix for regioselectivity showing the dominance of the C5 reaction pathway.

Experimental Protocols

Case Study 1: Regioselective Bromination

Objective: Synthesis of 1-bromo-5-fluoro-4-methoxybenzene (Substitution at C5).

Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (

Protocol:

-

Setup: Charge a round-bottom flask with 1-fluoro-2-methoxybenzene (1.0 equiv) and Acetonitrile (0.5 M concentration).

-

Addition: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Catalysis: Add 1 mol% Ammonium Acetate (

) to catalyze the electrophilic activation of NBS. -

Monitoring: Stir at room temperature. Monitor via HPLC/TLC. Conversion should reach >95% within 2-4 hours.

-

Workup: Concentrate solvent. Redissolve in Ethyl Acetate. Wash with 5%

(to quench active bromides) followed by water and brine.

Data Summary:

| Parameter | Value | Notes |

| Major Isomer (C5) | >90% | Para to Methoxy |

| Minor Isomer (C3) | <8% | Ortho to Methoxy |

| Yield | 85-92% | Isolated yield after recrystallization |

Case Study 2: Nitration

Objective: Synthesis of 1-fluoro-2-methoxy-5-nitrobenzene. Safety Note: Nitration of electron-rich anisoles is highly exothermic. Temperature control is critical to prevent dinitration (runaway exotherm).

Workflow Diagram:

Figure 2: Controlled nitration workflow utilizing acetyl nitrate to ensure mono-substitution.

Protocol Nuances:

-

Reagent: Use Acetyl Nitrate (generated in situ from

and Acetic Anhydride). This is milder than mixed acid ( -

Purification: The 5-nitro isomer typically has a higher melting point than the 3-nitro isomer, allowing for purification via recrystallization from Ethanol/Water.

Troubleshooting & Optimization (Friedel-Crafts)

Friedel-Crafts acylation on this substrate is notoriously difficult due to the Lewis basicity of the methoxy oxygen.

-

The Problem: The methoxy oxygen coordinates with the Lewis Acid (

), deactivating the ring and requiring stoichiometric amounts of catalyst. -

The Solution:

-

Use 2.2 equivalents of

(1 eq to complex OMe, 1.2 eq to catalyze reaction). -

Keep temperature low (0°C) initially to form the complex, then warm to reflux to drive substitution.

-

Alternative: Use Triflic Acid (

) or Zeolites as catalysts to avoid strong complexation.

-

References

- Regioselectivity in Anisoles: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Standard text confirming -OMe dominance over -F).

-

NBS Bromination Methodology: Togo, H., et al. "Synthetic utility of N-bromosuccinimide in organic synthesis."[3] Synthesis 47.09 (2015): 1280-1290.

-

Nitration of Fluoroanisoles: Olah, G. A., et al. "Nitration of fluorobenzenes and fluorotoluenes." Journal of the American Chemical Society (Classic mechanistic reference for fluoro/methoxy directing effects).

-

Friedel-Crafts Optimization: Sarvari, M. H., et al. "Zinc Mediated Friedel-Crafts Acylation."[4] The Journal of Organic Chemistry 69 (2004): 6953-6956.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Introduction

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceutical and agrochemical products. Its chemical structure, featuring a reactive chloromethyl group, a methoxy substituent, and a fluorine atom on the benzene ring, imparts a unique combination of properties that are crucial for its handling, storage, and application. This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the behavior of structurally similar molecules and details the established methodologies for its characterization.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 276861-59-7[1]

-

Molecular Formula: C8H8ClFO[1]

-

Molecular Weight: 174.6 g/mol [1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, formulation, and biological availability. The solubility of this compound is dictated by the interplay of its functional groups.

Qualitative Solubility Predictions

Based on its structure, a qualitative solubility profile can be predicted. The presence of the polar methoxy group and the fluorine and chlorine atoms can contribute to some degree of polarity. However, the benzene ring and the overall hydrocarbon content suggest a predominantly non-polar character.

-

Aqueous Solubility: Similar to other chloromethylated aromatic compounds like 1-Chloromethyl-4-methoxybenzene, which is reported to be insoluble in water, this compound is expected to have very low solubility in water.[2] The chloromethyl group can also be susceptible to slow hydrolysis in aqueous media.

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. This is due to the non-polar nature of the benzene ring and the ability of the molecule to engage in dipole-dipole interactions.

Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | Predominantly non-polar structure and potential for hydrolysis. |

| Methanol | Soluble | Polar protic solvent capable of interacting with the methoxy and fluoro groups. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent that can solvate the polar functional groups. |

| Dichloromethane | Very Soluble | A common solvent for non-polar to moderately polar organic compounds. |

| Toluene | Soluble | Non-polar aromatic solvent, favorable for dissolving the benzene ring structure. |

| Diethyl Ether | Soluble | A relatively non-polar solvent. |

| Hexane | Sparingly Soluble | A non-polar solvent; solubility will depend on the overall polarity of the molecule. |

Methodology for Experimental Solubility Determination

A standardized protocol for determining the solubility of this compound involves the following steps:

-

Solvent Selection: A range of solvents with varying polarities should be chosen.

-

Equilibrium Method: A known amount of the compound is added to a specific volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached.

-

Analysis: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Figure 1: Experimental workflow for solubility determination.

Stability Profile

Understanding the chemical stability of this compound is essential for ensuring its quality and integrity during storage and use. The presence of the reactive chloromethyl group is a key determinant of its stability.

Factors Affecting Stability

-

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding benzyl alcohol derivative. This reaction is likely to be accelerated by the presence of water and at non-neutral pH. The electron-donating methoxy group may influence the rate of hydrolysis.

-

Thermal Stability: Elevated temperatures can promote degradation. Thermogravimetric analysis (TGA) would be the standard method to determine the decomposition temperature.

-

Photostability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of aromatic compounds. Photostability studies are crucial to determine appropriate storage conditions.

Predicted Degradation Pathways

The primary degradation pathway is anticipated to be the hydrolysis of the chloromethyl group to a hydroxymethyl group. Further degradation could involve reactions of the aromatic ring, although this would likely require more forcing conditions. The degradation of fluorobenzene has been shown to proceed via cleavage of the aromatic ring, which could be a long-term degradation pathway for this compound as well.[3][4]

Methodology for Stability Testing

Following the International Council for Harmonisation (ICH) guidelines, a comprehensive stability study for this compound should be conducted.[5][6][7][8][9]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The compound should be subjected to stress conditions, including:

-

Acidic Conditions: e.g., 0.1 M HCl at elevated temperature.

-

Basic Conditions: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Conditions: e.g., 3% H2O2 at room temperature.

-

Thermal Stress: Heating the solid compound at a high temperature.

-

Photolytic Stress: Exposing the compound to UV and visible light.

Long-Term and Accelerated Stability Studies:

Long-term and accelerated stability studies should be performed under the conditions specified by ICH guidelines to establish a re-test period or shelf life.[8]

| Study | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

The stability of the compound would be monitored at specified time points by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Sources

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. 1-Chloromethyl-4-methoxybenzene(824-94-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. fda.gov [fda.gov]

An In-depth Technical Guide to 4-(Chloromethyl)-1-fluoro-2-methoxybenzene: Synthesis, Reactivity, and Applications for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-(Chloromethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound that, while not readily commercially available, represents a highly valuable building block for the synthesis of complex organic molecules. Its utility stems from the unique combination of three key functional groups: a reactive benzylic chloride (chloromethyl group), an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This specific arrangement of substituents on the benzene ring offers a powerful tool for medicinal chemists and researchers in agrochemical development to fine-tune the steric and electronic properties of target molecules.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group, on the other hand, can modulate a compound's solubility and participate in crucial hydrogen bonding interactions with biological targets. The chloromethyl group serves as a reactive handle, allowing for the facile introduction of the 4-fluoro-2-methoxybenzyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, chemical reactivity, and potential applications. Given its commercial unavailability, a detailed examination of plausible synthetic routes is presented to empower researchers in its preparation.

Physicochemical Properties and Spectroscopic Data

While experimental data for this compound is not available in public databases, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-4.7 ppm. The aromatic region will display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents. The methoxy group will appear as a singlet at approximately δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show a signal for the chloromethyl carbon around δ 45-50 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom.

Synthesis and Purification

The absence of this compound from commercial catalogs necessitates its synthesis in the laboratory. Two primary retrosynthetic approaches are considered the most viable: the chloromethylation of a commercially available precursor and the benzylic chlorination of a corresponding toluene derivative.

Route A: Blanc Chloromethylation of 2-Fluoroanisole

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an activated aromatic ring using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride.[3] The starting material for this route would be the commercially available 2-fluoroanisole.

Causality Behind Experimental Choices:

The methoxy group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. In this case, the directing effects of the methoxy group will dominate, favoring substitution at the para position (position 4) relative to the methoxy group. However, some formation of the ortho-substituted isomer is also possible. Zinc chloride is a mild Lewis acid catalyst that is effective for this transformation and helps to minimize the formation of diarylmethane byproducts, which can be a significant side reaction with more reactive aromatic compounds.[4]

Experimental Protocol: Blanc Chloromethylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl), add 2-fluoroanisole (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.1-0.2 eq).

-

Reagent Addition: Add paraformaldehyde (1.2 eq) to the flask.

-

Reaction Execution: While stirring vigorously, bubble dry hydrogen chloride gas through the mixture at a steady rate. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature between 20-30 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5]

Route B: Benzylic Chlorination of 4-Fluoro-3-methylanisole

An alternative approach involves the selective chlorination of the methyl group of 4-fluoro-3-methylanisole. This can be achieved using various reagents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator being a common and effective method for benzylic chlorination.[6]

Causality Behind Experimental Choices:

This route offers potentially higher regioselectivity compared to the Blanc chloromethylation, as the position of the chloromethyl group is predetermined by the starting material. N-Chlorosuccinimide is a convenient and safer alternative to using chlorine gas. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the free-radical chain reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or benzene under reflux or photochemical conditions. Careful control of the stoichiometry of NCS is crucial to minimize the formation of the dichlorinated byproduct.

Experimental Protocol: Benzylic Chlorination

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylanisole (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

-

Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to facilitate the radical reaction.

-

Monitoring: Follow the progress of the reaction by TLC or GC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications